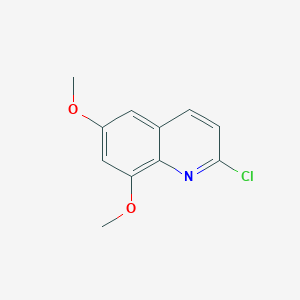

2-Chloro-6,8-dimethoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6,8-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-14-8-5-7-3-4-10(12)13-11(7)9(6-8)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYARNBOTJWGQLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC(=N2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339143-31-5 | |

| Record name | 2-chloro-6,8-dimethoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Advanced Chemical Transformations of 2 Chloro 6,8 Dimethoxyquinoline

Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6,8-dimethoxyquinoline

The presence of a chlorine atom at the C-2 position of the quinoline (B57606) ring, which is activated by the ring nitrogen, makes this compound a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. nih.govyoutube.com

Substitution at the C-2 Position with Diverse Nucleophiles

The C-2 position of the quinoline nucleus is highly electrophilic, facilitating the displacement of the chloride leaving group by a wide array of nucleophiles. This reactivity is a cornerstone for the synthesis of various substituted 6,8-dimethoxyquinoline (B1356820) derivatives. Reactions with oxygen, nitrogen, and sulfur nucleophiles proceed, often in high yield, to afford the corresponding ethers, amines, and thioethers. For instance, reaction with alkoxides or phenoxides leads to the formation of 2-alkoxy or 2-aryloxy derivatives. Similarly, primary and secondary amines, as well as hydrazines, readily displace the chloro group to yield 2-amino- and 2-hydrazinyl-6,8-dimethoxyquinolines. mdpi.com Thiolates also serve as effective nucleophiles, producing 2-thioether analogs.

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Oxygen | Sodium methoxide | 2-Methoxy-6,8-dimethoxyquinoline | Inferred |

| Nitrogen | Aniline (B41778) | 2-(Phenylamino)-6,8-dimethoxyquinoline | researchgate.net |

| Sulfur | Sodium thiophenoxide | 2-(Phenylthio)-6,8-dimethoxyquinoline | mdpi.com |

| Hydrazine | Hydrazine hydrate | 2-Hydrazinyl-6,8-dimethoxyquinoline | researchgate.net |

Competitive Reactivity and Regioselectivity in Nucleophilic Processes

In this compound, the C-2 position is overwhelmingly the most reactive site for nucleophilic attack due to the strong activation by the adjacent ring nitrogen. Therefore, in reactions with mono-nucleophiles, substitution occurs exclusively at this position, leading to high regioselectivity. Competitive reactivity would become a consideration if other leaving groups were present on the aromatic ring. For instance, in a hypothetical 2,4-dichloro-6,8-dimethoxyquinoline, competition between the C-2 and C-4 positions would be observed. In such cases, the C-4 position is generally more reactive towards nucleophilic attack than the C-2 position in dihaloquinolines. mdpi.com However, for the title compound, such competition is not a factor.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring of this compound

Electrophilic aromatic substitution on the quinoline ring is influenced by the directing effects of the existing substituents: the deactivating chloro group (ortho-, para-directing), the strongly activating methoxy (B1213986) groups (ortho-, para-directing), and the deactivating effect of the protonated quinoline nitrogen under acidic conditions (meta-directing). masterorganicchemistry.com The interplay of these effects determines the position of substitution. The powerful activating effect of the two methoxy groups at positions 6 and 8 will predominantly direct incoming electrophiles to the C-5 and C-7 positions.

Nitration and Halogenation Pathways

Nitration of this compound, typically carried out with a mixture of nitric acid and sulfuric acid, is expected to yield a mixture of 5-nitro and 7-nitro derivatives. The precise ratio of these isomers would depend on the specific reaction conditions. Similarly, halogenation (e.g., bromination or chlorination) in the presence of a Lewis acid catalyst would also be directed to the C-5 and C-7 positions.

| Reaction | Reagents | Predicted Major Products | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Chloro-6,8-dimethoxy-5-nitroquinoline & 2-Chloro-6,8-dimethoxy-7-nitroquinoline | masterorganicchemistry.comyoutube.com |

| Bromination | Br₂/FeBr₃ | 5-Bromo-2-chloro-6,8-dimethoxyquinoline & 7-Bromo-2-chloro-6,8-dimethoxyquinoline | masterorganicchemistry.comyoutube.com |

Friedel-Crafts Acylation and Alkylation Reactions

Friedel-Crafts reactions on quinoline substrates can be challenging due to the basicity of the quinoline nitrogen, which complexes with the Lewis acid catalyst, leading to deactivation of the ring system. youtube.com However, under carefully controlled conditions or with the use of milder catalysts, acylation and alkylation can be achieved. For this compound, the activating methoxy groups would facilitate these reactions, again favoring substitution at the C-5 and C-7 positions.

| Reaction | Reagents | Predicted Major Products | Reference |

|---|---|---|---|

| Acylation | Acetyl chloride/AlCl₃ | 1-(2-Chloro-6,8-dimethoxyquinolin-5-yl)ethan-1-one & 1-(2-Chloro-6,8-dimethoxyquinolin-7-yl)ethan-1-one | masterorganicchemistry.comyoutube.com |

| Alkylation | Ethyl chloride/AlCl₃ | 2-Chloro-5-ethyl-6,8-dimethoxyquinoline & 2-Chloro-7-ethyl-6,8-dimethoxyquinoline | youtube.com |

Oxidation and Reduction Chemistry of this compound

The quinoline ring system can undergo both oxidation and reduction reactions, leading to a variety of transformed products.

Oxidation: Treatment of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding N-oxide, this compound 1-oxide. The methoxy groups are generally stable to mild oxidation conditions. More aggressive oxidation can lead to cleavage of the benzene (B151609) ring portion of the quinoline system.

Reduction: Catalytic hydrogenation of this compound over a noble metal catalyst like palladium or platinum will typically lead to the reduction of the pyridine (B92270) ring, affording 2-Chloro-6,8-dimethoxy-1,2,3,4-tetrahydroquinoline. Under certain conditions, especially with palladium on carbon and a hydrogen source, reductive dehalogenation (hydrogenolysis) of the C-Cl bond can occur to yield 6,8-dimethoxyquinoline.

Selective Reduction of the Quinoline Nitrogen

The reduction of the quinoline core can proceed via different pathways, depending on the reagents and conditions employed. For a compound like this compound, selective reduction typically targets the nitrogen-containing heterocyclic ring, leading to 1,2,3,4-tetrahydroquinolines. This transformation is significant as it converts the planar, aromatic system into a three-dimensional scaffold, which is often desirable in drug discovery.

Catalytic hydrogenation is a common method for this reduction. However, care must be taken to avoid dehalogenation (removal of the C-2 chlorine). Alternative methods using hydrosilanes in the presence of a catalyst offer a milder approach. For instance, gold nanoparticles supported on TiO2 have been shown to catalyze the reduction of various functionalized quinolines to their corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivatives using phenyldimethylsilane and ethanol. researchgate.net This system functions via the stereoselective addition of two hydride ions and two protons to the quinoline ring. researchgate.net While not specifically documented for this compound, this method's success with other functionalized quinolines suggests its potential applicability.

Another approach involves the use of ruthenium catalysts. It has been demonstrated that certain chiral ruthenium catalysts can selectively reduce the carbocyclic ring of quinolines to afford 5,6,7,8-tetrahydroquinolines. rsc.org This represents an alternative reduction pathway that leaves the substituted pyridine ring intact. The choice of catalyst and conditions is therefore crucial in directing the regioselectivity of the reduction.

Oxidative Transformations of the Quinoline Core and Methoxy Groups

The electron-rich nature of the benzene ring in this compound makes it susceptible to oxidative transformations. These reactions can lead to the formation of quinones or involve the cleavage of the methoxy groups.

The oxidation of electron-rich aromatic compounds to quinones is a known transformation. nih.govresearchgate.net Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for such oxidations, driven by the formation of a stable aromatic hydroquinone (B1673460) byproduct. youtube.com For this compound, oxidation could potentially lead to the formation of a quinone structure on the benzene ring, although this specific reaction is not explicitly documented. The electrochemical oxidation of polycyclic aromatic phenols has also been developed as a green alternative to chemical oxidants for producing quinones. beilstein-journals.org

The methoxy groups themselves are also targets for oxidative transformation, specifically oxidative demethylation. This reaction converts one or both methoxy groups into hydroxyl groups. This can be particularly challenging to control selectively. Research on related dimethoxyquinolines has shown that metabolism can lead to aniline-O-demethylation. The steric environment around the methoxy groups can influence the rate of this process; for example, a methoxy group at the 3-position may experience slower demethylation due to steric hindrance from the adjacent pyridine ring.

Transition Metal-Catalyzed Coupling Reactions of this compound

The chlorine atom at the C-2 position of the quinoline ring is a prime site for transition metal-catalyzed cross-coupling reactions. This position is activated towards oxidative addition to a low-valent metal center (like Pd(0)), initiating a catalytic cycle that allows for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura, Heck, and Sonogashira Coupling Reactions at C-2

These three reactions are pillars of modern organic synthesis, enabling the versatile derivatization of aryl halides.

The Suzuki-Miyaura coupling involves the reaction of the C-2 chloride with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C-2 position. The general applicability of the Suzuki reaction to chloro-heteroaromatics is well-established.

The Heck reaction couples the 2-chloroquinoline (B121035) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene at the C-2 position. organic-chemistry.orgiitk.ac.innih.govyoutube.com The reaction typically proceeds with high stereoselectivity, favoring the trans isomer. The mechanism involves oxidative addition of the C-Cl bond to Pd(0), followed by alkene insertion and β-hydride elimination. iitk.ac.in

| Substrate 1 | Substrate 2 | Catalyst | Base | Solvent | Product | Ref |

|---|---|---|---|---|---|---|

| Aryl Halide | Alkene | Pd(OAc)₂ / Ligand | Organic or Inorganic Base | Polar Aprotic (e.g., DMF) | C-2 Alkenylated Quinoline | organic-chemistry.org |

| 2-Chloroquinoline (analogue) | Styrene | Pd(OAc)₂ | NaOAc | DMF | 2-Styrylquinoline | nih.gov |

| Aryl Iodide (analogue) | Ethyl Acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | N/A | α,β-Unsaturated Ester | youtube.com |

The Sonogashira coupling reaction creates a C-C bond between the C-2 position and a terminal alkyne. organic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) and requires a base, often an amine which can also serve as the solvent. organic-chemistry.org This method is highly effective for introducing alkynyl moieties, which are valuable building blocks for further transformations. Cost-effective, copper-mediated protocols for the Sonogashira coupling of 2-chloroquinolines have also been developed, enhancing the sustainability of this transformation.

| Substrate 1 | Substrate 2 | Catalyst System | Base | Solvent | Product | Ref |

|---|---|---|---|---|---|---|

| 2-Chloroquinoline (analogue) | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Amine (e.g., Et₃N) | Amine or DMF | 2-Alkynylquinoline | organic-chemistry.org |

| 3-Chalcone-2-chloroquinoline (analogue) | Terminal Alkyne | Cu(I) mediated | K₂CO₃ | DMSO | 2-Alkynyl-3-chalcone-quinoline | N/A |

Buchwald-Hartwig Amination for Advanced Derivatization

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.org For this compound, this reaction allows for the introduction of primary or secondary amines at the C-2 position, providing access to a diverse range of 2-aminoquinoline (B145021) derivatives. These products are of significant interest in medicinal chemistry.

Research on the closely related 6-bromo-2-chloroquinoline (B23617) has demonstrated the feasibility and selectivity of this reaction. nih.gov In that system, selective amination of the more reactive aryl bromide was achieved in the presence of the heteroaryl chloride. Subsequent amination at the C-2 position could then be carried out. This highlights the tunability of the Buchwald-Hartwig reaction based on the choice of ligands and reaction conditions. For the amination of the C-2 chloride, a variety of palladium catalysts, bulky electron-rich phosphine (B1218219) ligands (such as BINAP or DPPF), and a strong base are typically employed. wikipedia.org

| Substrate 1 | Substrate 2 | Catalyst / Ligand | Base | Solvent | Product | Ref |

|---|---|---|---|---|---|---|

| 6-Bromo-2-chloroquinoline (analogue) | Cyclic Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 6-Amino-2-chloroquinoline | nih.gov |

| 2-Chloro-6-aminoquinoline (analogue) | LiN(SiMe₃)₂ | Pd₂(dba)₃ / DPPF | N/A | THF | 2,6-Diaminoquinoline | nih.gov |

Rearrangement Reactions and Pericyclic Processes Involving this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the rules of orbital symmetry. ebsco.comlibretexts.orgmsu.edu These reactions, which include cycloadditions and electrocyclic reactions, are less common for quinoline systems compared to cross-coupling but can lead to rapid increases in molecular complexity.

While specific pericyclic reactions involving this compound are not well-documented, the electron-rich nature of its benzene ring could potentially influence its participation in such transformations. For example, quinolines can undergo photochemical cycloaddition reactions with alkenes. organicchemistrydata.org An electrocyclic reaction, defined as the formation of a single bond between the ends of a linear system of π electrons, is another class of pericyclic reaction. libretexts.orgorganicchemistrydata.org The thermal interconversion of a cyclohexadiene and a hexatriene is a classic example. The potential for the quinoline system, particularly one with electron-donating groups, to participate in specialized cycloaddition or electrocyclic ring-opening/closing reactions remains an area for further investigation. Such reactions could provide novel pathways to complex fused heterocyclic systems.

Advanced Spectroscopic Characterization and Crystallographic Elucidation of 2 Chloro 6,8 Dimethoxyquinoline and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By mapping the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 2-Chloro-6,8-dimethoxyquinoline is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) groups. The aromatic protons on the quinoline (B57606) core will appear in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The exact chemical shifts will be influenced by the positions of the chloro and dimethoxy substituents. The protons of the two methoxy groups at positions 6 and 8 would be expected to appear as sharp singlets in the upfield region, likely around δ 3.8-4.0 ppm.

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. The carbon atoms of the quinoline ring will resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the chlorine (C-2) is expected to be significantly deshielded. The carbons bearing the methoxy groups (C-6 and C-8) will also show characteristic downfield shifts. The methoxy carbons themselves will appear as distinct signals in the upfield region, typically around δ 55-60 ppm.

To illustrate the expected chemical shifts, a table based on data from analogous structures and predictive models is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.2 - 7.4 | - |

| H-4 | 7.8 - 8.0 | - |

| H-5 | 7.0 - 7.2 | - |

| H-7 | 6.8 - 7.0 | - |

| 6-OCH₃ | 3.9 - 4.1 (s, 3H) | 55.5 - 56.5 |

| 8-OCH₃ | 3.9 - 4.1 (s, 3H) | 56.0 - 57.0 |

| C-2 | - | 150 - 152 |

| C-3 | - | 122 - 124 |

| C-4 | - | 138 - 140 |

| C-4a | - | 120 - 122 |

| C-5 | - | 115 - 117 |

| C-6 | - | 155 - 157 |

| C-7 | - | 98 - 100 |

| C-8 | - | 158 - 160 |

| C-8a | - | 145 - 147 |

Note: These are predicted values and may vary from experimental results.

To definitively assign the ¹H and ¹³C signals and to elucidate the complete bonding network and spatial proximities, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial in establishing the connectivity between the aromatic protons on the quinoline ring system, for instance, showing correlations between H-3 and H-4, and between H-5 and H-7. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. columbia.eduresearchgate.net This experiment would allow for the unambiguous assignment of each proton to its attached carbon atom. For example, it would link the proton signals of the methoxy groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu This is particularly powerful for connecting different parts of the molecule. For instance, HMBC correlations would be expected from the methoxy protons to the C-6 and C-8 carbons, respectively, as well as to adjacent carbons in the aromatic ring, confirming the positions of the methoxy groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This experiment would be instrumental in confirming the spatial arrangement of the substituents. For example, NOE correlations might be observed between the methyoxy protons and the adjacent aromatic protons, providing further evidence for the substitution pattern.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. In the positive ion mode ESI-MS of this compound, the protonated molecule [M+H]⁺ would be expected as the base peak. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom, with the [M+H+2]⁺ peak having an intensity of approximately one-third of the [M+H]⁺ peak.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₁H₁₀ClNO₂), the calculated exact mass of the [M+H]⁺ ion would be used to confirm its molecular formula with a high degree of confidence, typically within a few parts per million (ppm) of the theoretical value.

A characteristic fragmentation pattern can also be predicted. The loss of a methyl group (-CH₃) from the methoxy substituents is a common fragmentation pathway for such compounds. Another expected fragmentation would be the loss of a chlorine radical, followed by further rearrangements.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 224.0473 | Molecular ion |

| [M+H-CH₃]⁺ | 209.0238 | Loss of a methyl group |

| [M+H-Cl]⁺ | 189.0706 | Loss of a chlorine atom |

| [M+H-CO]⁺ | 196.0523 | Loss of carbon monoxide |

Note: These are predicted m/z values. Actual fragmentation may vary depending on the experimental conditions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups:

C-H stretching (aromatic): Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C-H stretching (aliphatic): The C-H stretching of the methoxy groups would be observed in the 3000-2850 cm⁻¹ region.

C=C and C=N stretching (aromatic): The stretching vibrations of the quinoline ring (C=C and C=N bonds) will give rise to several bands in the 1600-1450 cm⁻¹ region.

C-O stretching (aryl ether): The characteristic asymmetric and symmetric C-O stretching vibrations of the aryl ether linkages of the methoxy groups are expected to produce strong bands in the 1275-1200 cm⁻¹ and 1050-1000 cm⁻¹ regions, respectively.

C-Cl stretching: The stretching vibration of the C-Cl bond is expected to appear in the fingerprint region, typically between 850 and 550 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (OCH₃) | 3000 - 2850 |

| Aromatic C=C and C=N Stretch | 1600 - 1450 |

| Asymmetric C-O Stretch (Aryl Ether) | 1275 - 1200 |

| Symmetric C-O Stretch (Aryl Ether) | 1050 - 1000 |

| C-Cl Stretch | 850 - 550 |

Single-Crystal X-ray Diffraction (XRD) for Definitive Solid-State Structure

Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid. This powerful technique allows for the precise measurement of bond lengths, angles, and the spatial relationship between molecules, providing a detailed picture of the solid-state architecture.

The molecular conformation and bond geometries of quinoline derivatives are influenced by the substitution pattern on the heterocyclic ring. Analysis of a closely related compound, ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate, reveals that the quinoline ring system is essentially planar. nih.gov Similarly, in 4-chloro-6,7-dimethoxyquinoline, the quinoline ring system is almost planar, with only minor deviations for the carbon atoms of the methoxy groups. researchgate.net This planarity is a common feature in fused aromatic ring systems.

The bond lengths and angles within the quinoline core are expected to be within the normal ranges for C-C and C-N bonds in aromatic systems. The introduction of a chlorine atom at the 2-position and methoxy groups at the 6- and 8-positions will induce subtle changes in the electron distribution and steric environment, which in turn will affect the bond parameters. For instance, the C-Cl bond length will be a key indicator of the electronic nature of the substitution.

The conformation of the methoxy groups is another critical aspect. In the crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate, the C—O—C—Cm (where m = methyl) torsion angle is reported as -172.08(10)°, indicating a near-trans conformation. nih.gov This preference for a trans or near-trans conformation for methoxy groups attached to aromatic rings is a common feature to minimize steric hindrance.

Table 1: Selected Bond Lengths and Angles for a Quinoline Analog (ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate) nih.gov

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| C1-C2 | 1.366(3) |

| C2-N1 | 1.325(3) |

| N1-C4 | 1.370(2) |

| C4-C9 | 1.410(3) |

| C9-C1 | 1.414(3) |

| C1-Cl1 | 1.734(2) |

| C5-O1 | 1.349(2) |

| C8-O2 | 1.363(2) |

| **Bond Angles (°) ** | |

| C9-C1-C2 | 120.67(19) |

| C1-C2-N1 | 124.90(18) |

| C2-N1-C4 | 117.5(3) |

| N1-C4-C9 | 121.73(17) |

| C4-C9-C1 | 119.53(16) |

| C1-C9-C8 | 124.14(17) |

Note: The atom numbering in this table corresponds to the specific analog studied and may not directly map to this compound. The data is presented to illustrate typical bond geometries in this class of compounds.

Hydrogen Bonding: Although the parent compound lacks strong hydrogen bond donors, weak C—H···O and C—H···N interactions are prevalent in the crystal structures of its analogs. In ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate, molecules are linked by C—H···O and C—H···N interactions, forming layers. nih.gov The oxygen atoms of the methoxy groups and the nitrogen atom of the quinoline ring can act as hydrogen bond acceptors.

π-π Stacking: Aromatic π-π stacking is a significant stabilizing force in the crystal packing of quinoline derivatives. In the aforementioned analog, aromatic π-π stacking interactions with centroid-centroid distances of 3.557(2) Å and 3.703(2) Å link the layers into a three-dimensional network. nih.gov This type of interaction is expected to play a key role in the crystal structure of this compound, contributing to a densely packed arrangement.

Halogen Bonding: The presence of a chlorine atom at the 2-position introduces the possibility of halogen bonding. While not explicitly detailed for the closest analogs in the provided search results, halogen bonds (C-Cl···X, where X is a nucleophile like O or N) are a recognized and important interaction in directing crystal packing. In the crystal structure of 4-chloro-6,7-dimethoxyquinoline, an intramolecular C—H···Cl interaction is observed, which influences the molecular conformation. researchgate.net It is plausible that intermolecular halogen bonds could also be present in the crystal lattice of this compound.

Table 2: Intermolecular Interactions in Analogs of this compound

| Interaction Type | Donor | Acceptor | Distance (Å) / Geometry | Reference |

| C—H···O | C-H | O (methoxy/ester) | - | nih.gov |

| C—H···N | C-H | N (quinoline) | - | nih.gov |

| π-π Stacking | Quinoline Ring | Quinoline Ring | Centroid-centroid = 3.557(2), 3.703(2) | nih.gov |

| Intramolecular C—H···Cl | C8-H8 | Cl1 | - | researchgate.net |

The interplay of the various intermolecular forces results in a specific three-dimensional crystal packing. The crystal packing of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate is described as double layers parallel to the (101) plane. nih.gov These layers are then interconnected by the aforementioned hydrogen bonds and π-π stacking interactions to form a stable three-dimensional network. nih.gov

Computational Chemistry and Molecular Modeling Studies of 2 Chloro 6,8 Dimethoxyquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with a good balance between accuracy and computational cost.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For 2-Chloro-6,8-dimethoxyquinoline, this process would involve defining the initial coordinates of all atoms and then using a DFT functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to iteratively adjust the atomic positions until the forces on each atom are negligible. The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. Studies on similar quinoline (B57606) structures have demonstrated that DFT methods can accurately predict these geometric parameters.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

|---|---|

| C2-Cl Bond Length | ~1.74 Å |

| C6-O(methoxy) Bond Length | ~1.36 Å |

| C8-O(methoxy) Bond Length | ~1.36 Å |

| Quinoline Ring Planarity | Nearly Planar |

| Methoxy (B1213986) Group Orientation | Dependent on steric hindrance and electronic effects |

Note: These are expected values based on similar structures and require specific calculations for confirmation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the electron-donating methoxy groups at positions 6 and 8 would be expected to raise the energy of the HOMO, while the electron-withdrawing chloro group at position 2 would lower the energy of the LUMO. The precise energy values and the HOMO-LUMO gap would be determined through DFT calculations. The distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Illustrative)

| Property | Predicted Value |

|---|---|

| HOMO Energy | High (influenced by methoxy groups) |

| LUMO Energy | Low (influenced by chloro group) |

| HOMO-LUMO Energy Gap | Moderate |

| HOMO Distribution | Primarily on the quinoline ring and methoxy groups |

| LUMO Distribution | Concentrated around the chloro-substituted part of the quinoline ring |

Note: These are qualitative predictions and require specific DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is used to predict the sites of electrophilic and nucleophilic attack. The MEP map displays different colors to represent varying electrostatic potentials: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the methoxy groups, making them potential sites for protonation or coordination with electrophiles. A region of positive potential might be expected around the hydrogen atoms.

DFT calculations can be used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework for this purpose. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted. These theoretical predictions, when compared with experimental data, can aid in the structural elucidation of the molecule. For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus, with the methoxy and chloro substituents causing characteristic shifts in the adjacent proton and carbon signals.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~150-155 |

| C3 | ~120-125 |

| C4 | ~145-150 |

| C5 | ~115-120 |

| C6 | ~155-160 |

| C7 | ~100-105 |

| C8 | ~150-155 |

| C8a | ~140-145 |

| C4a | ~120-125 |

| Methoxy Carbons | ~55-60 |

Note: These are approximate ranges and require specific GIAO-DFT calculations for accurate prediction.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. These simulations provide insights into the conformational flexibility and dynamics of a molecule.

While there is no specific publicly available information on the ligand-target interactions of this compound, MD simulations are a powerful tool to investigate such phenomena. If a biological target for this molecule were identified, MD simulations could be employed to study the dynamics of the ligand-protein complex. This would involve placing the optimized structure of this compound into the binding site of the target protein and simulating its movement over time. These simulations can reveal key information about the stability of the binding, the specific interactions (such as hydrogen bonds and hydrophobic interactions) that are formed, and the conformational changes that may occur in both the ligand and the target upon binding. This information is invaluable in the process of drug design and discovery.

Solvent Effects and Conformational Stability

The conformation of a molecule, particularly one with rotatable bonds like the methoxy groups in this compound, can be influenced by its surrounding solvent environment. The stability of different conformers is a balance between intramolecular forces and interactions with solvent molecules.

While specific studies on this compound are not documented, computational analyses of related methoxy-substituted quinolines in various solvents generally indicate that the quinoline core remains largely planar. The primary conformational flexibility arises from the rotation of the methoxy groups. In non-polar solvents, the orientation of these groups is primarily governed by steric hindrance and intramolecular hydrogen bonding possibilities. In polar solvents, conformations that expose the oxygen atoms to the solvent, allowing for favorable dipole-dipole interactions or hydrogen bonding, may be more stabilized. It is hypothesized that for this compound, the methoxy groups would adopt an orientation that minimizes steric clash with each other and the adjacent chloro and hydrogen substituents on the quinoline ring.

In Silico Prediction of Molecular Descriptors Relevant to Biological Activity

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and are crucial in quantitative structure-activity relationship (QSAR) studies. These descriptors can predict the biological activity of a compound before it is synthesized.

Topological and Electrotopological Indices

Topological indices are derived from the two-dimensional representation of a molecule and provide information about its size, shape, and degree of branching. Electrotopological state (E-state) indices combine electronic and topological information to characterize the reactivity of individual atoms and functional groups. For this compound, these indices would quantify the connectivity of the quinoline ring system and the electronic influence of the chloro and dimethoxy substituents.

Table 1: Predicted Topological and Electrotopological Indices for this compound (Note: These are theoretical values and may vary depending on the specific calculation method)

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Wiener Index | ~1200 - 1400 | Relates to the overall size and shape of the molecule. |

| Zagreb Indices (M1, M2) | M1: ~70-80, M2: ~80-90 | Reflects the degree of branching in the molecular structure. |

| E-state of N atom | ~1.0 - 1.5 | Indicates the accessibility and reactivity of the nitrogen atom. |

| E-state of Cl atom | ~3.0 - 3.5 | Reflects the electronegativity and potential for interaction of the chlorine atom. |

Lipophilicity and Polarity Descriptors

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a molecule's pharmacokinetic properties, such as absorption and distribution. Polarity, described by descriptors like the total polar surface area (TPSA) and dipole moment, influences a molecule's solubility and ability to form intermolecular interactions.

Table 2: Predicted Lipophilicity and Polarity Descriptors for this compound (Note: These are theoretical values and may vary depending on the specific calculation method)

| Descriptor | Predicted Value | Significance |

|---|---|---|

| logP (o/w) | ~3.5 - 4.5 | Suggests a relatively high lipophilicity, favoring partitioning into lipid environments. |

| Total Polar Surface Area (TPSA) | ~30 - 40 Ų | Indicates moderate polarity, influencing solubility and membrane permeability. |

Advanced Quantum Chemical Analyses of Reaction Mechanisms and Transition States

Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) at the C2 position, where the chlorine atom is displaced by a nucleophile.

Theoretical studies on similar 2-chloroquinoline (B121035) systems suggest that the reaction proceeds through a Meisenheimer-like intermediate. The presence of the electron-withdrawing quinoline nitrogen facilitates the attack of a nucleophile at the C2 position. The dimethoxy groups at the 6 and 8 positions would exert an electronic effect on the quinoline ring, potentially modulating the reactivity of the C2 position. A detailed quantum chemical analysis would involve mapping the potential energy surface of the reaction, locating the transition state structure, and calculating the activation barrier. This would provide a quantitative measure of the compound's reactivity towards nucleophiles and help in predicting the feasibility and kinetics of such reactions. The calculated vibrational frequencies of the transition state would confirm it as a first-order saddle point on the potential energy surface.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 2 Chloro 6,8 Dimethoxyquinoline Derivatives

Identification of Pharmacophoric Features and Key Structural Elements for Activity

The 2-Chloro-6,8-dimethoxyquinoline scaffold serves as a critical pharmacophore, a molecular framework with the essential features required for biological activity. The quinoline (B57606) core, a bicyclic aromatic heterocycle, is a common motif in many biologically active compounds and natural products. nih.govresearchgate.net Its planar structure allows for significant stacking interactions with aromatic residues within biological targets.

The key structural elements of this compound derivatives that are fundamental to their activity include:

The Quinoline Core: This nitrogen-containing heterocyclic system is often involved in hydrogen bonding and pi-pi stacking interactions with receptor sites. nih.gov

The Chlorine Atom at Position 2: This halogen atom can significantly influence the electronic properties of the quinoline ring and participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. researchgate.net

The Methoxy (B1213986) Groups at Positions 6 and 8: These electron-donating groups can modulate the electron density of the quinoline system and are often involved in hydrogen bond interactions with the target protein. nih.gov Their positioning is critical for optimal interaction.

Impact of Substituent Variations on Biological Potency and Selectivity

The biological activity of this compound derivatives can be finely tuned by modifying the substituents on the quinoline core.

Role of Chlorine Atom Position and Nature in Modulating Target Binding

The presence and position of a chlorine atom on the quinoline ring are critical determinants of biological activity. A chlorine substituent can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes. researchgate.net Furthermore, the electronegativity of the chlorine atom can create a polarized region on the molecule, potentially leading to stronger interactions with the target. researchgate.net Studies on other quinoline derivatives have shown that the introduction of a chlorine atom can enhance the biological activity of the parent compound. nih.goveurochlor.org

The position of the chlorine atom is also crucial. For instance, in a series of chalcone-quinoline derivatives, the presence of a chlorine atom at certain positions led to potent antimalarial activity. nih.gov The specific location of the halogen can dictate the geometry of interaction with the target, influencing both potency and selectivity.

Influence of Methoxy Group Positions and Oxidation State on Ligand Efficiency

The methoxy groups at positions 6 and 8 of the quinoline ring play a significant role in ligand efficiency. These groups are hydrogen bond acceptors and can form crucial interactions with amino acid residues in the binding pocket of a target protein. nih.gov The positions of these methoxy groups are not arbitrary; their specific placement on the quinoline scaffold is often optimized to match the topology of the receptor's active site.

In some cases, a modest decrease in inhibitory potential has been observed with the presence of a 6-methoxy group on the quinolinyl moiety, suggesting that the electronic and steric effects of this group can sometimes be detrimental to binding, depending on the specific target. nih.gov The oxidation state of the sulfur isosteres of methoxy groups can also impact activity, highlighting the importance of the electronic nature of the substituent at these positions.

Exploration of Different Substituent Effects (Electronic, Steric, and Lipophilic)

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can significantly alter the electronic distribution within the quinoline ring system. This, in turn, affects the strength of interactions with the biological target. For example, the introduction of electron-withdrawing groups like fluorine has been shown to increase the activity of some quinoline derivatives. nih.gov

Steric Effects: The size and shape of substituents can influence how a molecule fits into the binding site of a target. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents might not provide enough surface area for favorable interactions.

Lipophilic Effects: The lipophilicity, or "greasiness," of a molecule affects its absorption, distribution, metabolism, and excretion (ADME) properties. Increasing lipophilicity can enhance membrane permeability but can also lead to increased metabolic breakdown or non-specific binding.

The following table summarizes the general effects of different substituent types on the activity of quinoline derivatives:

| Substituent Effect | Description | Impact on Activity |

| Electronic | Modifies the electron density of the quinoline ring. | Can increase or decrease binding affinity depending on the nature of the interaction with the target. |

| Steric | Relates to the size and shape of the substituent. | Can enhance or hinder binding depending on the topology of the binding site. |

| Lipophilic | Affects the water/oil solubility of the molecule. | Influences ADME properties and can impact potency. |

Development and Validation of QSAR Models for Predictive Drug Discovery

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable in predictive drug discovery, allowing for the design of more potent and selective compounds. nih.govmdpi.com

2D and 3D QSAR Approaches

Both 2D and 3D QSAR methodologies have been applied to quinoline derivatives to understand the structural requirements for their biological activities. nih.govmdpi.comnih.gov

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices and physicochemical properties, to predict activity. nih.govmdpi.com While simpler, 2D-QSAR models can provide valuable insights into the general structural features that influence activity. Recent studies have shown good predictive capacity for 2D-QSAR models of quinoline derivatives. nih.govconicet.gov.ar

3D-QSAR: These approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional structure of the molecules. nih.govmdpi.com They generate 3D grid-based descriptors that represent the steric and electrostatic fields around the molecules. nih.gov 3D-QSAR models can provide a more detailed and visually intuitive understanding of the structure-activity relationships, highlighting regions where steric bulk or specific electronic properties are favorable or unfavorable for activity. nih.gov For quinoline derivatives, both CoMFA and CoMSIA models have been developed with good statistical significance and predictive power. nih.govmdpi.comconicet.gov.ar

The development of robust and validated QSAR models for this compound derivatives would be a significant step towards the rational design of new drug candidates based on this promising scaffold.

Statistical Validation and Robustness of Predictive Models

The development of a Quantitative Structure-Activity Relationship (QSAR) model for this compound derivatives, as with any QSAR model, is incomplete without rigorous statistical validation. basicmedicalkey.com Validation is a critical step to assess the reliability, robustness, and predictive power of the developed model. basicmedicalkey.comjetir.org A statistically sound and validated QSAR model can be confidently used to predict the biological activity of new, untested compounds, thereby guiding synthetic efforts and prioritizing experimental resources. researchgate.net The validation process is generally categorized into internal and external validation. basicmedicalkey.comderpharmachemica.com

Internal Validation assesses the stability and robustness of the model using the training set, which is the same dataset used to develop the model. basicmedicalkey.com The primary goal is to detect any potential overfitting, where the model performs exceptionally well on the training data but fails to predict new data accurately. mdpi.com Common internal validation techniques include:

Cross-Validation (CV): This is a widely used technique where the training data is repeatedly partitioned into subsets. nih.gov The model is trained on some subsets and then tested on the remaining subset. A prevalent form is the Leave-One-Out (LOO) cross-validation, where one compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. derpharmachemica.com This process is repeated for every compound in the dataset. The results are aggregated to calculate the cross-validated squared correlation coefficient (q² or Q²). A high q² value (typically > 0.5) is indicative of good internal predictivity. nih.gov

Bootstrapping: This method involves randomly sampling the training set with replacement to create multiple new training sets of the same size. derpharmachemica.comnih.gov A model is developed for each bootstrap sample and its performance is evaluated on the compounds not included in the sample. This provides an estimate of the model's stability.

Y-Randomization (Response Randomization): In this test, the biological activity values (the Y-variable) of the training set are randomly shuffled, and a new QSAR model is developed using the original independent variables (the descriptors). nih.gov This process is repeated multiple times. A valid model should result in very low r² and q² values for the randomized data, confirming that the original model is not a result of a chance correlation.

External Validation is considered the most stringent and true test of a QSAR model's predictive capability. nih.gov It involves assessing the model's performance on an external test set—a set of compounds that were not used in any stage of model development or internal validation. basicmedicalkey.comnih.gov The predictive ability is often measured by the predictive r² (pred_r²). For a model to be considered predictive, it must accurately predict the activities of the compounds in the test set. nih.gov The selection of the training and test sets is crucial; they must both span the chemical space of the entire dataset to ensure the model's applicability domain is well-defined. derpharmachemica.com

The robustness and predictive power of a QSAR model for this compound derivatives would be judged by a variety of statistical metrics, as illustrated in the table below.

| Parameter | Symbol | Typical Acceptable Value | Description |

|---|---|---|---|

| Coefficient of Determination | r² | > 0.6 | Measures the goodness-of-fit of the model to the training data. A higher value indicates a better fit. nih.gov |

| Cross-Validated Coefficient of Determination | q² (or Q²) | > 0.5 | Measures the internal predictive ability of the model, assessed through techniques like leave-one-out cross-validation. nih.gov |

| Predictive r-squared for External Test Set | pred_r² | > 0.5 | Measures the model's ability to predict the activity of an independent set of compounds not used in model training. nih.gov |

| Root Mean Square Error | RMSE | As low as possible | Represents the standard deviation of the prediction errors, indicating the accuracy of the predictions. mdpi.com |

| Mean Absolute Error | MAE | As low as possible | Represents the average of the absolute differences between predicted and experimental values. mdpi.com |

For any QSAR model developed for this compound derivatives, it is imperative to report these validation statistics to establish its scientific validity and ensure its utility for regulatory or drug discovery purposes. basicmedicalkey.com

Fragment-Based Drug Design and Scaffold Hopping Strategies

Beyond traditional SAR and QSAR analyses, modern computational and medicinal chemistry strategies like fragment-based drug design (FBDD) and scaffold hopping offer powerful avenues for optimizing leads based on the this compound core. researchoutreach.orgniper.gov.in

Fragment-Based Drug Design (FBDD) is an approach that starts with identifying small, low-molecular-weight chemical fragments that bind weakly to a biological target. researchoutreach.orgnih.gov These initial hits are then grown, linked, or optimized to produce a higher-affinity lead compound. nih.gov

In the context of this compound, the molecule itself can be deconstructed into key fragments:

The quinoline core

The chloro substituent at position 2

The methoxy group at position 6

The methoxy group at position 8

An FBDD approach could involve screening a library of fragments to identify those that bind to a target of interest. nih.gov If, for example, fragments resembling a dimethoxy-substituted aromatic ring show binding affinity, this would validate the importance of the 6,8-dimethoxy pattern on the quinoline scaffold. Conversely, if alternative fragments are found to bind in the region occupied by the chlorine atom, this could suggest modifications at the 2-position to improve potency or other properties. The key challenge in FBDD is the detection of these weak binding events, which often requires sensitive biophysical techniques like NMR spectroscopy or X-ray crystallography. nih.gov

Scaffold Hopping is a computational chemistry strategy used to identify isosteric or bioisosteric replacements for a core molecular scaffold while retaining the original biological activity. niper.gov.innih.gov This is particularly useful for discovering novel chemotypes with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or a different intellectual property position. niper.gov.in

For this compound, the quinoline ring system serves as the central scaffold. A scaffold hopping campaign would aim to replace this bicyclic system with other structurally distinct cores that maintain a similar 3D orientation of the key pharmacophoric features—namely the chloro and dimethoxy substituents. nih.gov This strategy has been successfully applied to quinoline-based compounds to discover new leads. For instance, a scaffold hopping approach was used to transition from a quinoline core to a quinazoline (B50416) core in the development of efflux pump inhibitors. nih.gov Similarly, quinazoline derivatives have been developed as potent inhibitors of VEGFR-2, demonstrating the interchangeability of these scaffolds in certain contexts. nih.govresearchgate.net

A hypothetical scaffold hopping strategy for this compound could explore various alternative bicyclic and monocyclic cores, as detailed in the table below.

| Original Scaffold | Potential Replacement Scaffold | Rationale for Hopping |

|---|---|---|

| Quinoline | Quinazoline | Bioisosteric replacement; the nitrogen at position 1 in quinoline is moved to position 2 or 4 in quinazoline, altering H-bond donor/acceptor patterns while maintaining a similar bicyclic structure. nih.govnih.gov |

| Quinoline | Quinoxaline | Introduces an additional nitrogen atom into the ring, potentially improving solubility and metabolic stability while preserving the overall shape. uni.lu |

| Quinoline | Naphthyridine | Another isomeric bicyclic system where the nitrogen position is varied, potentially leading to new interactions with the target protein. |

| Quinoline | Benzimidazole | A five-membered heterocyclic ring fused to a benzene (B151609) ring can act as a bioisostere, offering a different core geometry and chemical properties. researchgate.net |

| Quinoline | Indole | Replacing the pyridine (B92270) ring of quinoline with a pyrrole (B145914) ring can significantly alter electronic properties while maintaining a bicyclic core for substituent attachment. |

By employing these advanced strategies, medicinal chemists can systematically explore the chemical space around the this compound structure to design next-generation derivatives with superior therapeutic potential.

Biological Activity and Mechanistic Investigations of 2 Chloro 6,8 Dimethoxyquinoline and Its Analogues

Molecular Target Identification and Engagement Studies

The biological effects of quinoline (B57606) derivatives are often initiated by their direct interaction with specific molecular targets, such as enzymes and receptors. These interactions can trigger a cascade of downstream events, ultimately leading to a cellular response.

Kinase Inhibition Profiles (e.g., Src, HER-2, EGFR, CK2, IGF-1R)

Quinoline and its related scaffolds are recognized as "privileged structures" in medicinal chemistry, capable of binding to multiple protein targets, including a variety of protein kinases that are crucial for cell signaling and growth.

EGFR and HER-2: Dual targeting of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER-2) is a validated strategy in cancer therapy. nih.gov A novel series of quinoline-based derivatives has been designed and synthesized as dual-target inhibitors of EGFR/HER-2. nih.govrsc.org In one study, a synthesized quinoline derivative, compound 5a , emerged as a highly effective dual inhibitor, with IC₅₀ values of 71 nM for EGFR and 31 nM for HER-2. rsc.org This potency was comparable to the EGFR inhibitor erlotinib (B232) (IC₅₀ = 80 nM) and the HER-2 inhibitor lapatinib (B449) (IC₅₀ = 26 nM). rsc.org The research highlights that quinoline-based compounds can be potent anticancer agents by blocking key signaling pathways like those involving mitogen-activated protein kinases. nih.gov

IGF-1R: The Insulin-like Growth Factor 1 Receptor (IGF-1R) pathway is another critical target in cancer therapy. Crosstalk between EGFR and IGF-1R signaling can lead to resistance when only one pathway is inhibited. nih.govmdpi.com Studies have shown that combining EGFR/HER2 inhibitors (like gefitinib (B1684475) and lapatinib) with an IGF-1R inhibitor (linsitinib) results in synergistic inhibition of proliferation and invasion of cancer cells. nih.govmdpi.com This dual inhibition leads to a stronger blockade of downstream signaling molecules than treatment with a single inhibitor. nih.gov

CK2: Casein Kinase 2 (CK2) is another kinase implicated in cancer. A study identified a thiazolo[5,4-f]quinoxaline, a heterocyclic system related to quinoline, as a selective CK1 kinase inhibitor that demonstrated significant antiproliferative activity on melanoma cells, with 66% inhibition at a 10 µM concentration. researchgate.net

Table 1: Kinase Inhibition by Quinoline Analogues

| Compound/Analogue Class | Target Kinase | Inhibition (IC₅₀ / % at conc.) | Reference |

|---|---|---|---|

| Quinoline Derivative (5a) | EGFR | 71 nM | rsc.org |

| Quinoline Derivative (5a) | HER-2 | 31 nM | rsc.org |

| Erlotinib (Reference) | EGFR | 80 nM | rsc.org |

| Lapatinib (Reference) | HER-2 | 26 nM | rsc.org |

| Thiazolo[5,4-f]quinoxaline | CK1 | 66% at 10 µM | researchgate.net |

Enzyme Modulation (e.g., DT-Diaphorase/NQO1)

NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is an enzyme that is overexpressed in many solid tumors. It can activate quinone-based compounds through a two-electron reduction, leading to the formation of unstable hydroquinones that generate high levels of reactive oxygen species (ROS) and induce cytotoxicity. This makes NQO1 a key enzyme for the bioactivation of certain anticancer agents.

Research has demonstrated that hybrid molecules combining 1,4-quinone with quinoline derivatives can serve as suitable substrates for NQO1. researchgate.net The cytotoxic activity of these hybrids was found to be greater in cancer cell lines that have a higher level of NQO1 protein, such as breast (MCF-7) and lung (A549) cancer cells. researchgate.net Similarly, the related compound 4,7-dichloro-6-methoxyquinoline (B3289488) shows selective cytotoxicity toward cancer cells that express NQO1. This NQO1-mediated cytotoxicity highlights a targeted activation mechanism for quinoline-based quinones. researchgate.net

Receptor Binding Affinity and Selectivity (e.g., α1-Adrenoceptor)

The α1-adrenergic receptors (α1-ARs), which are G protein-coupled receptors, are therapeutic targets for various cardiovascular conditions. These receptors have three main subtypes: α1A, α1B, and α1D. The high similarity in the binding sites of these subtypes makes the development of selective ligands challenging.

Studies on a series of ring-substituted homobivalent 4-aminoquinolines have shown that substitutions on the quinoline ring can confer subtype selectivity. nih.gov The placement of methoxy (B1213986) and methyl groups significantly influences the binding affinity for the different α1-AR subtypes. For instance, a 7-methoxy (7-OMe) substitution on a heptyl-linked 4-aminoquinoline (B48711) dimer resulted in selectivity for the α1B-AR subtype over the α1A and α1D subtypes. nih.gov Other research has confirmed that the quinazoline (B50416) nucleus, a close relative of quinoline, is a dominant pharmacophore for α1-adrenoceptor interaction. scispace.com Furthermore, certain bis(4-aminoquinolines) have been found to act as allosteric modulators, binding to a site distinct from the primary (orthosteric) binding pocket, which presents an alternative strategy for achieving subtype selectivity. bohrium.com

Table 2: α1-Adrenoceptor Subtype Selectivity of a 7-Methoxy-Substituted 4-Aminoquinoline Dimer

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. α1B | Reference |

|---|---|---|---|

| α1A-AR | 150 | 8.3-fold lower | nih.gov |

| α1B-AR | 18 | - | mdpi.com |

| α1D-AR | 230 | 12.8-fold lower | nih.gov |

Cellular Responses and Pathway Perturbations

The interaction of quinoline analogues with their molecular targets leads to distinct changes in cellular behavior, including the regulation of cell growth, proliferation, and division.

Regulation of Cell Growth and Proliferation

A significant body of research has demonstrated the potent antiproliferative activity of quinoline derivatives across a multitude of human cancer cell lines. nih.gov The cytotoxic effects are often dependent on the specific substitutions on the quinoline ring.

For example, a chalcone (B49325) derivative with a dimethoxy-substitution showed potent cytotoxic activity against leukemia (SR) and CNS cancer (SF-539) cell lines. nih.gov Another study on quinoline-containing analogues of Combretastatin A-4 found that a methoxy group impacted antiproliferative activity; a 6-methoxy derivative was 2.6-fold more active than its corresponding 6-methyl analogue. mdpi.com Furthermore, bis-quinoline analogues have demonstrated cell growth arrest at low to submicromolar levels in solid tumor cell lines. mdpi.com The broad-spectrum efficacy of these compounds underscores the potential of the quinoline scaffold in developing novel antiproliferative agents. nih.govmdpi.commdpi.com

Table 3: Antiproliferative Activity of Selected Quinoline Analogues

| Analogue | Cancer Cell Line | Activity (GI₅₀ or IC₅₀, µM) | Reference |

|---|---|---|---|

| Chalcone derivative 3b (dimethoxy-substituted) | Leukemia (SR) | GI >80% at 10µM | nih.gov |

| Chalcone derivative 3b (dimethoxy-substituted) | CNS Cancer (SF-539) | GI >99% at 10µM | nih.gov |

| Hydrazone derivative 19h | Breast (MCF-7) | IC₅₀ = 0.026 | mdpi.com |

| Hydrazone derivative 19h | Colon (HCT-116) | IC₅₀ = 0.022 | mdpi.com |

| Pyrazolo[4,3-f]quinoline 2E | Multiple Lines | GI₅₀ < 8 | mdpi.com |

| Pyrazolo[4,3-f]quinoline 1M | Multiple Lines | GI₅₀ < 8 | mdpi.com |

Modulation of Cell Cycle Progression

In addition to inhibiting cell growth, many quinoline derivatives perturb the normal progression of the cell cycle, a tightly regulated process that governs cell division. By disrupting this cycle, these compounds can prevent cancer cells from multiplying.

Different quinoline analogues have been shown to arrest the cell cycle at various phases.

G2/M Phase Arrest: One potent pyridin-2-one derivative of quinoline, compound 4c , was found to significantly induce cell cycle arrest in the G2/M phase in MDA-MB-231 breast cancer cells. The cell population in the G2/M phase increased to 22.84% compared to 10.42% in untreated cells. nih.gov This arrest is often linked to the inhibition of tubulin polymerization, a critical step for mitotic spindle formation. nih.gov

G0/G1 Phase Arrest: In contrast, a different novel quinoline compound, 91b1 , was shown to increase the population of A549 lung cancer and KYSE450 esophageal cancer cells in the G0/G1 phase in a concentration-dependent manner. nih.gov This suggests the compound prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation. nih.gov

Sub-G1 Peak (Apoptosis): A series of bis-quinoline analogues were found to induce a remarkable increase in the sub-G1 peak in U937 leukemia cells. mdpi.com A high sub-G1 peak is a hallmark of apoptosis, or programmed cell death, indicating that these compounds kill cancer cells by triggering this pathway. mdpi.com

Table 4: Modulation of Cell Cycle by Quinoline Analogues

| Analogue | Cell Line | Effect | Finding | Reference |

|---|---|---|---|---|

| Pyridin-2-one derivative (4c) | MDA-MB-231 (Breast) | G2/M Arrest | Increase to 22.84% from 10.42% | nih.gov |

| Compound 91b1 | A549 (Lung), KYSE450 (Esophageal) | G0/G1 Arrest | Concentration-dependent increase | nih.gov |

| bis-Quinoline (2a) | U937 (Leukemia) | Apoptosis (Sub-G1 Peak) | Up to 62% increase after 48h | mdpi.com |

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis in cancer cells is a primary goal of many chemotherapeutic agents. Quinoline derivatives have been shown to trigger this process through various molecular mechanisms, primarily involving the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govmdpi.com

The extrinsic pathway is initiated by the binding of ligands, such as Fas Ligand (FasL), to death receptors on the cell surface, leading to the activation of an initiator caspase, typically caspase-8. mdpi.com The intrinsic pathway, on the other hand, is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP). mdpi.com Cellular stress leads to the activation of pro-apoptotic proteins like Bax and Bak, causing the release of cytochrome c from the mitochondria, which in turn activates caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which carry out the dismantling of the cell. mdpi.com

Research into a novel synthetic quinolinone derivative, 2-ethyl-3-methyliden-1-tosyl-2,3-dihydroquinolin-4-(1H)-one (AJ-374), has provided insight into these mechanisms. In studies using the HL-60 human myeloid leukemia cell line, this compound was found to induce apoptosis by engaging both pathways. nih.gov Treatment with AJ-374 led to an increase in Fas protein levels and the activation of caspase-8, indicating extrinsic pathway involvement. nih.gov Simultaneously, it caused a dissipation of the mitochondrial membrane potential and activation of caspase-9, confirming the engagement of the intrinsic pathway. nih.gov The process culminated in the activation of caspase-3, and the apoptotic effect could be blocked by specific inhibitors for caspases-8, -9, and -3. nih.gov

Furthermore, investigations into a series of 7-chloro-(4-thioalkylquinoline) derivatives demonstrated their ability to induce apoptosis in various human cancer cell lines, including CCRF-CEM (leukemia). mdpi.com For these compounds, a higher oxidation state of the sulfur and nitrogen atoms in the quinoline structure correlated with higher cytotoxic activity. mdpi.com At elevated concentrations, these derivatives were observed to cause an accumulation of cells in the G0/G1 phase of the cell cycle and inhibit DNA and RNA synthesis, alongside inducing apoptosis. mdpi.com

Inhibition of Angiogenesis and Metastasis Pathways

Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to distant sites, are critical processes for tumor growth and progression. nih.govjwatch.org Several quinoline analogues have demonstrated the ability to interfere with these pathways. They often target key signaling molecules and receptors, such as vascular endothelial growth factor (VEGF) and its receptor (VEGFR), which are pivotal for angiogenesis. nih.govyoutube.com

One such analogue, the quinoline-3-carboxamide (B1254982) known as Linomide, has shown anti-angiogenic activity in vivo. In a mouse model using Lewis lung carcinoma cells, Linomide treatment resulted in a more heterogeneous and partially avascular tumor vasculature. nih.gov It significantly reduced capillary density at the tumor site and prolonged the tumor volume doubling time, effects attributed to its anti-angiogenic properties. nih.gov Importantly, Linomide also reduced the incidence of lung metastasis in a dose-dependent manner. nih.gov

The molecular targets for many quinoline derivatives include key signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/AkT/mTOR pathway is one such critical cascade that is often dysregulated in cancer and plays a role in angiogenesis. nih.gov Several quinoline derivatives, such as omipalisib (B1684000) and panulisib, have been developed as inhibitors of this pathway, demonstrating anti-angiogenic activity in preclinical studies. nih.gov Additionally, the c-Met receptor and its ligand, hepatocyte growth factor (HGF), are implicated in tumor progression, invasion, and angiogenesis. nih.gov A number of quinoline-based small molecules, including cabozantinib, have been identified as potent inhibitors of c-Met as well as VEGFR2, thereby simultaneously suppressing tumor growth, metastasis, and angiogenesis. nih.gov

Broad-Spectrum Biological Investigations

Beyond their anticancer properties, quinoline derivatives have been investigated for a wide range of other biological effects, most notably their activity against various pathogens and their potential to modulate inflammatory responses.

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. nih.govbiointerfaceresearch.com Analogues of 2-chloroquinoline (B121035), in particular, have been synthesized and evaluated for their efficacy against a spectrum of bacteria, fungi, and viruses.

Antibacterial and Antifungal Activity

Numerous studies have confirmed the antibacterial and antifungal potential of 2-chloroquinoline derivatives. The introduction of different substituents onto the quinoline ring system allows for the modulation of antimicrobial potency. For instance, a series of novel 7-chloroquinoline (B30040) derivatives demonstrated weak-to-moderate activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.netproquest.com In one study, 7-chloro-2-ethoxyquinoline-3-carbaldehyde showed good activity against E. coli, while 2,7-dichloroquinoline-3-carbonitrile (B119050) was effective against S. aureus and P. aeruginosa. researchgate.netproquest.com

Other modifications, such as the creation of azetidin-2-one (B1220530) fused 2-chloro-3-formyl quinoline derivatives, have also yielded compounds with notable activity against S. aureus, E. coli, and the fungus Candida albicans. orientjchem.org Similarly, certain chloroquinolinyl-pyrazolyl-pyridine compounds exhibited good antibacterial activity against E. coli with Minimum Inhibitory Concentrations (MIC) as low as 12.5 µg/mL. nih.gov

The tables below summarize the findings from various studies on the antibacterial and antifungal activities of selected quinoline analogues.

Table 1: Antibacterial Activity of Selected Chloroquinoline Analogues (Zone of Inhibition) This table is interactive. You can sort and filter the data.

| Compound Name/ID | Target Organism | Concentration (µg/mL) | Inhibition Zone (mm) | Reference |

|---|---|---|---|---|

| 2,7-dichloroquinoline-3-carbonitrile (5) | S. aureus | 200 | 11.00 ± 0.03 | researchgate.netproquest.com |

| 2,7-dichloroquinoline-3-carbonitrile (5) | P. aeruginosa | 200 | 11.00 ± 0.03 | researchgate.netproquest.com |

| 2,7-dichloroquinoline-3-carboxamide (6) | E. coli | 200 | 11.00 ± 0.04 | researchgate.netproquest.com |

| 7-chloro-2-methoxyquinoline-3-carbaldehyde (7) | S. pyogenes | 200 | 11.00 ± 0.02 | researchgate.netproquest.com |

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) | E. coli | 200 | 12.00 ± 0.00 | researchgate.netproquest.com |

| Chloroquinolinyl-pyrazolyl-pyridine (130e) | E. coli | 12.5 | - (Highest Inhibition) | nih.gov |

Table 2: Antifungal Activity of Selected Chloroquinoline Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Target Organism | Activity Level | Reference |

|---|---|---|---|

| Azetidin-2-one fused 2-chloro-3-formyl quinolines | Candida albicans | Moderate to Good | orientjchem.org |

| Bromo derivative of 3-cyano-5-methyl-2-(((2-morpholinoquinolin-3-yl)methyl)amino)thiophene (28d) | Aspergillus Niger | Highest Activity in Series | nih.gov |

| Bromo derivative of 3-cyano-5-methyl-2-(((2-morpholinoquinolin-3-yl)methyl)amino)thiophene (28d) | Aspergillus Brasiliensis | Highest Activity in Series | nih.gov |

Antiviral Activity

The antiviral potential of quinoline analogues has also been explored. Research has identified a series of novel quinoline analogues as potent agents against Enterovirus D68 (EV-D68), a virus that can cause severe respiratory illness. nih.gov One compound in particular (compound 19 in the study) showed powerful antiviral activity with an EC₅₀ value between 0.05 to 0.10 µM against various EV-D68 strains. nih.gov Mechanistic studies suggest these agents work by interacting with the viral protein VP1, inhibiting viral replication. nih.gov Other research has pointed to certain quinoline derivatives having significant inhibitory activity against HIV-1. researchgate.net In contrast, some related compounds like 2-chloro-2'-deoxyadenosine (2-CdA) showed only a weak antiviral effect against Herpes Simplex Virus (HSV), suggesting its mechanism relies on host cell kinases rather than viral ones for activation. nih.gov

Anti-inflammatory and Immunomodulatory Potentials

Chronic inflammation is an underlying factor in many diseases, and the ability to modulate the immune system is a valuable therapeutic attribute. Chloroquine and its analogues are well-known for their immunomodulatory and anti-inflammatory effects, which is why they are used in the treatment of autoimmune diseases like rheumatoid arthritis. nih.govresearchgate.net

Research into newer quinoline derivatives continues to uncover anti-inflammatory properties. A study on hydrazone derivatives of 6-substituted-2-chloro-3-formyl quinoline demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. orientjchem.org The tested compounds showed inflammation inhibition ranging from 31% to 45%. orientjchem.org Furthermore, some chloroquinoline analogues have been found to possess antioxidant activity, which can contribute to anti-inflammatory effects by mitigating oxidative stress. researchgate.netproquest.com For instance, 2,7-dichloroquinoline-3-carboxamide showed strong radical scavenging activity in a DPPH assay, with a low IC₅₀ value. researchgate.netproquest.com These findings highlight the potential of the 2-chloroquinoline scaffold as a basis for developing new anti-inflammatory agents.

Emerging Research Directions and Future Perspectives in 2 Chloro 6,8 Dimethoxyquinoline Research

Design and Synthesis of Novel Hybrid Molecules